Trolox Trolox Trolox is a chromanol that is 6-hydroxychromane which is substituted by a carboxy group at position 2 and by methyl groups at positions 2, 5, 7, and 8. A cell-permeable, water-soluble analogue of vitamin E, it is used as a standard for measuring the antioxidant capacity of complex mixtures. It has a role as an antioxidant, a radical scavenger, a Wnt signalling inhibitor, a neuroprotective agent and a ferroptosis inhibitor. It is a chromanol, a member of phenols and a monocarboxylic acid.
Trolox is a natural product found in Penicillium citrinum, Punica granatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 53188-07-1
VCID: VC0545973
InChI: InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)
SMILES: CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

Trolox

CAS No.: 53188-07-1

Cat. No.: VC0545973

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trolox - 53188-07-1

Specification

CAS No. 53188-07-1
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name 6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Standard InChI InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)
Standard InChI Key GLEVLJDDWXEYCO-UHFFFAOYSA-N
SMILES CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
Canonical SMILES CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
Appearance Solid powder

Introduction

Chemical and Structural Characteristics of Trolox

Molecular Architecture

Trolox's chemical structure (C₁₄H₁₈O₄, molecular weight 250.3 g/mol ) features a chromanol ring system with hydroxyl and carboxylic acid functional groups. The planar chromanol nucleus enables electron delocalization, while the carboxyl group enhances water solubility—a critical improvement over α-tocopherol's lipophilic nature. Semi-empirical AM1 calculations reveal charge distributions at key positions:

  • qC1: +0.217 e

  • qC4: -0.154 e

  • qO7: -0.432 e

  • qC13: +0.298 e

  • qO18: -0.567 e

These partial charges facilitate hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms, the primary pathways for radical neutralization .

Physicochemical Properties

Trolox exhibits solubility in polar solvents (25 mg/mL in DMSO/ethanol) and aqueous solutions at alkaline pH . Its redox potential (E° = +0.48 V vs. SHE) positions it as a moderate reducing agent, capable of quenching radicals with higher oxidation potentials than α-tocopherol (E° = +0.50 V) . Thermal gravimetric analysis shows stability up to 180°C, with decomposition occurring via decarboxylation and ring-opening pathways .

Antioxidant Mechanisms and Quantitative Modeling

Radical Scavenging Pathways

Trolox neutralizes reactive oxygen species (ROS) through three primary mechanisms:

  • HAT Mechanism: Hydrogen abstraction from the phenolic -OH group (bond dissociation energy = 78.3 kcal/mol)

  • SET Mechanism: Electron donation from the chromanol π-system (ionization potential = 7.2 eV)

  • Chelation: Carboxylate group coordination with redox-active metals (Fe³+/Cu²+ binding constant log K = 4.8)

QSAR modeling using semi-empirical AM1 methods identifies five critical atomic charges governing antioxidant activity:

Log IC50=0.821+7.067(qC1)+2.585(qC4)+4.812(qO7)5.363(qC13)0.887(qO18)\text{Log IC}_{50} = 0.821 + 7.067(q_{C1}) + 2.585(q_{C4}) + 4.812(q_{O7}) - 5.363(q_{C13}) - 0.887(q_{O18})

This equation (R² = 0.891, RMSE = 0.008 ) predicts optimal activity when C13 carries positive charge (+0.298 e) and O18 maintains high electronegativity (-0.567 e).

Concentration-Dependent Dual Behavior

In HeLa cells, Trolox exhibits a biphasic response:

Concentration (μM)ROS Modulation (% vs. Control)Cellular Effect
2.5–15-20% to -15%Antioxidant
20–30-5% to +5%Neutral
40–160+25% to +140%Prooxidant

The prooxidant effect at >40 μM correlates with mitochondrial membrane depolarization (ΔΨm decrease of 38% at 160 μM) and caspase-3 activation (2.7-fold increase) .

Comparative Antioxidant Performance

TEAC (Trolox Equivalent Antioxidant Capacity)

The PSO-ELM machine learning model predicts TEAC values with high accuracy (R² = 0.973, RMSE = 3.56 ). Key determinants include:

  • Hydroxyl group count (β = +0.62)

  • Conjugated double bonds (β = +0.41)

  • Molecular polarizability (β = -0.33)

Versus Natural and Synthetic Antioxidants

DFT calculations (B3LYP/6-311G(d,p)) reveal comparative efficacy:

CompoundEA (eV)IP (eV)ΔBDE (kcal/mol)
Trolox1.877.200.0 (reference)
α-Tocopherol1.927.35+1.4
Ascorbic Acid1.458.10+3.8
BHT1.657.85+2.1

Trolox's superior performance stems from its balanced electron-donating capacity (EA) and low ionization potential (IP), enabling efficient radical neutralization across multiple pathways .

ParameterScore (0–4)
Skin Erythema2.1
Corneal Opacity1.8
Conjunctival Redness2.3

Metabolic Fate

Hepatic CYP450 metabolism produces three primary metabolites:

  • Trolox quinone (t₁/₂ = 2.1 hr)

  • Dihydroxychroman carboxylate (t₁/₂ = 4.7 hr)

  • Glucuronide conjugate (t₁/₂ = 8.3 hr)

Renal excretion accounts for 68% of elimination, with biliary clearance removing 22% of administered doses .

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